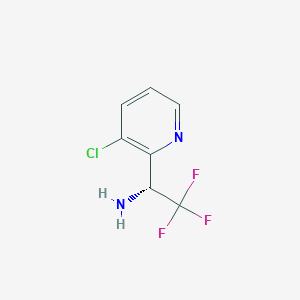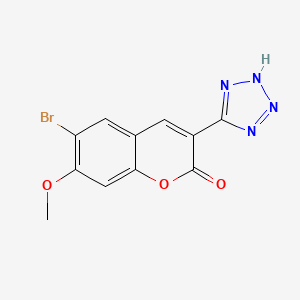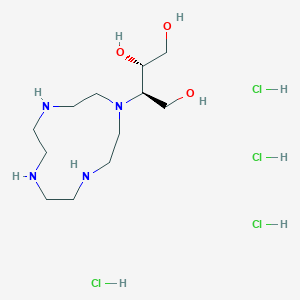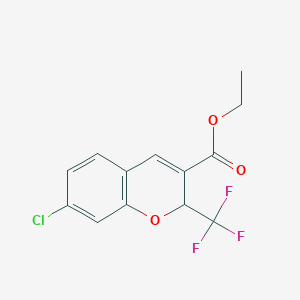
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group, a propan-2-yloxy group, and a carbonitrile group attached to a naphthyridine ring
Métodos De Preparación
The synthesis of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group into the naphthyridine ring.
Attachment of the Propan-2-yloxy Group: This step involves the reaction of the naphthyridine intermediate with isopropanol in the presence of a base such as potassium carbonate.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Aplicaciones Científicas De Investigación
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine: This compound shares a similar structure but has a pyridine ring instead of a naphthyridine ring.
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine: This compound contains a nitro group instead of a carbonitrile group.
Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine and exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10ClN3O |
|---|---|
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
5-chloro-3-propan-2-yloxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(2)17-11-5-8-9(16-10(11)6-14)3-4-15-12(8)13/h3-5,7H,1-2H3 |
Clave InChI |
JNPCOIYHZZYGQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)



![Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13037949.png)


![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)





